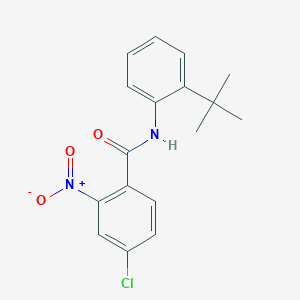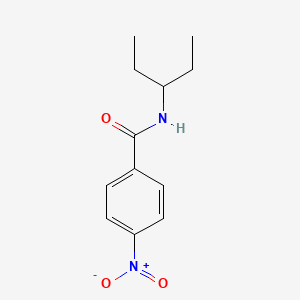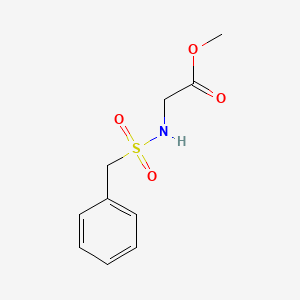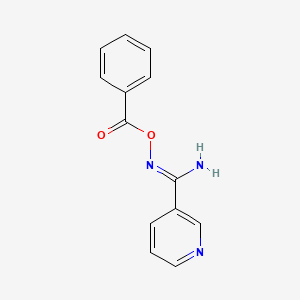
N-(2-tert-butylphenyl)-4-chloro-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-tert-butylphenyl)-4-chloro-2-nitrobenzamide, also known as NBDA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of N-(2-tert-butylphenyl)-4-chloro-2-nitrobenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which are involved in various physiological processes. This inhibition leads to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. Animal studies have also shown that this compound can reduce tumor growth and improve survival rates. However, the effects of this compound on humans are not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-tert-butylphenyl)-4-chloro-2-nitrobenzamide is its versatility. It can be used in a range of scientific fields, including medicine, agriculture, and environmental science. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on humans.
Zukünftige Richtungen
There are several future directions for research on N-(2-tert-butylphenyl)-4-chloro-2-nitrobenzamide. In medicine, further studies are needed to determine the potential use of this compound as a diagnostic tool for cancer detection. In agriculture, more research is needed to determine the effectiveness of this compound as a herbicide and its potential impact on the environment. In environmental science, further studies are needed to determine the optimal conditions for using this compound to remove heavy metals from contaminated soil and water.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method is relatively easy, and it has been extensively studied for its potential use in medicine, agriculture, and environmental science. While its mechanism of action is not fully understood, this compound has been shown to have anti-inflammatory and anti-cancer properties. Further research is needed to fully understand the potential of this compound in these fields.
Synthesemethoden
The synthesis of N-(2-tert-butylphenyl)-4-chloro-2-nitrobenzamide involves the reaction between 4-chloro-2-nitrobenzoic acid and 2-tert-butylaniline in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain the final product in high yield and purity. The synthesis of this compound has been optimized to ensure that it is environmentally friendly and cost-effective.
Wissenschaftliche Forschungsanwendungen
N-(2-tert-butylphenyl)-4-chloro-2-nitrobenzamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a diagnostic tool for cancer detection. In agriculture, this compound has been shown to have herbicidal properties, making it a potential alternative to traditional herbicides. In environmental science, this compound has been studied for its ability to remove heavy metals from contaminated soil and water.
Eigenschaften
IUPAC Name |
N-(2-tert-butylphenyl)-4-chloro-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-17(2,3)13-6-4-5-7-14(13)19-16(21)12-9-8-11(18)10-15(12)20(22)23/h4-10H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVOTJGXBMPUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-chlorophenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5693307.png)



![ethyl 4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5693319.png)

![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5693338.png)



![methyl [2-(benzylamino)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5693358.png)


![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5693390.png)